![molecular formula C41H53N11O12 B1674805 Leucokinin I CAS No. 104600-89-7](/img/structure/B1674805.png)
Leucokinin I
Overview
Description
Leucokinin I is a peptide with the molecular formula C41H53N11O12 . It is a myotropic kinin-related neuropeptide used to study its cell signaling pathway and kinin receptor interactions .
Synthesis Analysis
Leucokinin I is expressed in the brain neurons of Drosophila melanogaster, a fruit fly. The activity of these neurons is elevated in thirsty and hungry flies, and the release of Leucokinin I is necessary for state-dependent expression of water- and sugar-seeking memories . The peptide is also found in the abdominal ganglion neurons of Drosophila larvae .
Molecular Structure Analysis
The molecular weight of Leucokinin I is 891.9 g/mol . The unusually long sequence of the Leucokinin I precursor suggests that it may reflect the structure of an ancient leucokinin-like peptide prohormone .
Chemical Reactions Analysis
Leucokinin I has been found to modulate several important functions in the fly’s behavior and physiology, including feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception .
Physical And Chemical Properties Analysis
Leucokinin I is a lyophilized compound with a peptide content of at least 73% .
Scientific Research Applications
State-Dependent Memory Formation
This neuropeptide is implicated in memory formation that is dependent on the physiological state of the organism, suggesting its importance in learning and memory processes .
For mollusks, while specific applications were not detailed in the search results, it is known that Leucokinins, including Leucokinin I, have been identified in various mollusk species and are believed to play similar multifunctional roles as seen in insects .
Mechanism of Action
Mode of Action
The activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . LK acts on its receptors in a dose-dependent manner . In a heterologous expression system, it was demonstrated that LK receptor is activated by LKs, leading to an increase in intracellular calcium .
Biochemical Pathways
LK signaling affects various biochemical pathways. These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .
Pharmacokinetics
It’s known that lk can stimulate fluid secretion in drosophila melanogaster malpighian (renal) tubules , suggesting it may have a role in fluid balance and ion transport.
Result of Action
The action of LK leads to several physiological changes. For instance, it has been shown to regulate water and ion homeostasis, feeding, and sleep–metabolism interactions . In Drosophila melanogaster, LK is required for the modulation of starvation-dependent changes in sleep . Knockdown of AMPK in LK neurons suppresses sleep and increases neuron activity in fed flies, phenocopying the starvation state .
Action Environment
The action of LK is influenced by environmental factors such as feeding state. For example, the activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . This suggests that the action, efficacy, and stability of LK are influenced by the organism’s nutritional status.
properties
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFWPBDASJZNU-SKHNUPMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146608 | |
Record name | Leucokinin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucokinin I | |
CAS RN |
104600-89-7 | |
Record name | Leucokinin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucokinin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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